N-(2-Cyanoethyl)-2-phenylacetamide

Description

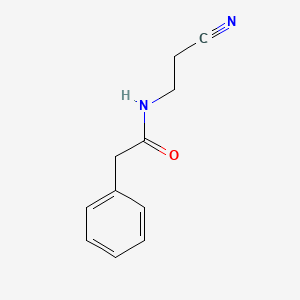

N-(2-Cyanoethyl)-2-phenylacetamide is a substituted acetamide featuring a cyanoethyl group (-CH2CH2CN) attached to the acetamide nitrogen and a phenyl ring at the acetyl position. This compound is synthesized via acyl substitution, where ethyl cyanoacetate reacts with (2-phenylethyl)amine to yield 2-cyano-N-(2-phenylethyl)acetamide (compound 7) . Its structural framework places it within a broader class of 2-phenylacetamides, which are recognized for their versatility in medicinal chemistry and materials science.

Properties

CAS No. |

1135-21-3 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-2-phenylacetamide |

InChI |

InChI=1S/C11H12N2O/c12-7-4-8-13-11(14)9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2,(H,13,14) |

InChI Key |

SRJDBVVMSWTABZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-cyanoethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenylacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(2-Cyanoethyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.

Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties and used in the development of new therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Cyanoethyl)-2-phenylacetamide depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The cyanoethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

N-(2-Cyanoethyl)-2-phenylacetamide

- Structure: Phenyl group at the acetyl position; cyanoethyl (-CH2CH2CN) substituent on the amide nitrogen.

- Synthesis: Prepared via acyl substitution of ethyl cyanoacetate with (2-phenylethyl)amine .

Comparative Compounds

N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide Structure: Benzoyl and 4,5-dimethoxyphenethyl groups on the amide nitrogen. Synthesis: Single-crystal X-ray diffraction confirms a twisted conformation between aromatic rings, with applications as a precursor for tetrahydroisoquinolines .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Structure: Dichlorophenyl and thiazolyl substituents. Synthesis: Condensation of 2,6-dichlorophenylacetic acid with 2-aminothiazole, yielding a twisted molecular geometry with intermolecular N–H⋯N hydrogen bonds .

N-[2-(Diethylamino)ethyl]-2-phenylacetamide Structure: Diethylaminoethyl group on the amide nitrogen. Applications: Potential as a ligand or intermediate in drug synthesis due to its tertiary amine functionality .

2-Cyano-N-phenylacetamide Structure: Cyano and phenyl groups directly attached to the acetamide core. Synthesis: Derived from cyanoacetic acid and aniline, with applications in coordination chemistry .

Key Observations:

- Electron-withdrawing groups (e.g., cyano, chloro) enhance stability and influence binding interactions, as seen in dichlorophenyl and cyano-substituted analogues .

- Bulkier substituents (e.g., benzoyl, dimethoxyphenethyl) may limit bioavailability but improve selectivity in targeting enzymes or receptors .

Physicochemical and Toxicological Properties

- This compound: Limited toxicity data; structurally similar 2-cyanoacetamides (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological profiles, necessitating caution in handling .

- Crystallographic Data : Analogues like N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide exhibit well-defined geometric parameters (bond lengths: 1.21–1.49 Å; angles: 109–122°), suggesting predictable solid-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.